(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride
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Overview
Description
(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by its two methoxy groups attached to the benzene ring and a methanamine group attached to the tetrahydroisoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core.
Introduction of Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Methanamine Group: The methanamine group can be introduced through reductive amination, where the corresponding ketone is reacted with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various neurological disorders.
Mechanism of Action
The mechanism of action of (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems by acting on receptors and enzymes involved in neurotransmitter synthesis and degradation. This modulation can lead to changes in neuronal activity and has potential therapeutic implications for neurological disorders .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the methanamine group but shares the core structure.
1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one: Contains a propanone group instead of a methanamine group.
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)ethanol: Contains an ethanol group instead of a methanamine group.
Uniqueness
The uniqueness of (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C12H20Cl2N2O2 |
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Molecular Weight |
295.20 g/mol |
IUPAC Name |
(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C12H18N2O2.2ClH/c1-15-11-5-8-3-4-14-10(7-13)9(8)6-12(11)16-2;;/h5-6,10,14H,3-4,7,13H2,1-2H3;2*1H |
InChI Key |
OHNDIXBVFLZDDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)CN)OC.Cl.Cl |
Origin of Product |
United States |
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